Cbz-DL-His-DL-Tyr-DL-Tyr-OEt

Catalog No.
S14450733
CAS No.
M.F
C34H37N5O8
M. Wt
643.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-DL-His-DL-Tyr-DL-Tyr-OEt

Product Name

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate

Molecular Formula

C34H37N5O8

Molecular Weight

643.7 g/mol

InChI

InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45)

InChI Key

MCLIWYJPFOGXEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt, also known as N-alpha-carbobenzyloxy-DL-histidyl-DL-tyrosyl-DL-tyrosine ethyl ester, is a synthetic peptide compound composed of three amino acids: histidine and two tyrosine residues, with a carbobenzyloxy protecting group on the histidine and an ethyl ester group at the C-terminus. This compound is often utilized in biochemical research due to its structural properties, which facilitate various

  • Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Oxidation: The tyrosine residues may be oxidized to form dityrosine cross-links.
  • Substitution: The histidine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be employed.
  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
  • Substitution: Nucleophiles such as amines or thiols can react with the histidine residue under mild conditions.

Major Products

The major products from these reactions include:

  • Hydrolysis yields the corresponding carboxylic acid.
  • Oxidation results in dityrosine.
  • Substitution products depend on the nucleophile used.

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt exhibits significant biological activity, particularly in enzymatic studies. The compound serves as a substrate for various enzymes, including peptidases and proteases. Its structure allows it to interact with specific receptors and enzymes, facilitating studies on protein-protein interactions and enzymatic mechanisms. The histidine residue's potential for protonation at physiological pH enhances its reactivity in biological systems, making it a valuable tool in biochemical research

The synthesis of Cbz-DL-His-DL-Tyr-DL-Tyr-OEt typically involves:

  • Protection of Histidine: The amino group of histidine is protected using a carbobenzyloxy (Cbz) group.
  • Coupling Reactions: The protected histidine is coupled with tyrosine using coupling reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
  • Formation of Dipeptide: This dipeptide is then coupled with another tyrosine molecule.
  • Esterification: Finally, the ethyl ester group is introduced at the C-terminus through esterification methods.

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt has a wide range of applications in various scientific fields:

  • Chemical Research: Used as a model compound for studying peptide synthesis and reactions.
  • Biological Studies: Serves as a substrate for enzyme studies, particularly for peptidases and proteases.
  • Medical Research: Contributes to the development of peptide-based drugs and is used to study protein-protein interactions.
  • Industrial

Studies involving Cbz-DL-His-DL-Tyr-DL-Tyr-OEt focus on its interactions with enzymes and receptors. The histidine residue can act as a nucleophile in catalytic reactions, while the tyrosine residues may undergo phosphorylation, influencing signal transduction pathways. The hydrolysis of the ethyl ester group releases active peptides that can further interact with biological targets

Similar Compounds

  • Z-His-Phe-Phe-OEt: Contains phenylalanine residues instead of tyrosine.
  • Z-His-Tyr-OH: Lacks the ethyl ester group.
  • Z-His-Tyr-Tyr-NH2: Features an amide group instead of an ester group.

Uniqueness

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt is unique due to its specific combination of amino acids and the presence of an ethyl ester group. This structure allows it to participate in various

XLogP3

3.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

643.26421316 g/mol

Monoisotopic Mass

643.26421316 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-08-10

Explore Compound Types